4-Bromo-2,6-difluoropyridine
Overview
Description
4-Bromo-2,6-difluoropyridine is a halogenated pyridine derivative with the molecular formula C5H2BrF2N This compound is characterized by the presence of bromine and two fluorine atoms attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2,6-difluoropyridine typically involves the halogenation of pyridine derivatives. One common method is the direct fluorination of pyridine using a mixture of aluminum fluoride (AlF3) and copper fluoride (CuF2) at high temperatures (450–500°C). This reaction yields a mixture of 2-fluoropyridine and 2,6-difluoropyridine . The subsequent bromination of 2,6-difluoropyridine can be achieved using bromine or other brominating agents under controlled conditions to obtain this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced fluorinating and brominating reagents, along with optimized reaction conditions, allows for efficient large-scale production of this compound.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2,6-difluoropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in this compound can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Palladium-Catalyzed Cross-Coupling: This compound can participate in Suzuki-Miyaura and Heck reactions, where the bromine atom is replaced by aryl or vinyl groups in the presence of palladium catalysts.
Oxidation and Reduction: The pyridine ring can undergo oxidation or reduction reactions, leading to the formation of various functionalized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Palladium-Catalyzed Cross-Coupling: Palladium acetate or palladium chloride, along with ligands such as triphenylphosphine, are used in the presence of bases like potassium carbonate.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include substituted pyridines, arylated pyridines, and various functionalized derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Bromo-2,6-difluoropyridine has several scientific research applications, including:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Agricultural Chemistry: This compound is used in the development of agrochemicals, including herbicides and fungicides, due to its ability to interact with biological targets.
Material Science: It is employed in the synthesis of advanced materials, such as liquid crystals and organic semiconductors, owing to its unique electronic properties.
Radiopharmaceuticals: Fluorinated pyridines, including this compound, are used in the synthesis of radiolabeled compounds for imaging and diagnostic purposes.
Mechanism of Action
The mechanism of action of 4-Bromo-2,6-difluoropyridine is primarily related to its ability to interact with specific molecular targets and pathways. The presence of halogen atoms enhances its binding affinity to enzymes and receptors, leading to modulation of their activity. In medicinal chemistry, this compound can inhibit or activate specific enzymes, thereby influencing biochemical pathways involved in disease processes.
Comparison with Similar Compounds
Similar Compounds
2,6-Difluoropyridine: Lacks the bromine atom, making it less reactive in certain substitution reactions.
4-Bromo-2,3,5,6-tetrafluoropyridine: Contains additional fluorine atoms, which further alter its reactivity and electronic properties.
2-Bromo-6-fluoropyridine: Has only one fluorine atom, resulting in different chemical behavior and applications.
Uniqueness
4-Bromo-2,6-difluoropyridine is unique due to the specific positioning of the bromine and fluorine atoms on the pyridine ring. This arrangement provides a balance of reactivity and stability, making it a versatile intermediate for various chemical transformations and applications.
Properties
IUPAC Name |
4-bromo-2,6-difluoropyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrF2N/c6-3-1-4(7)9-5(8)2-3/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJRNQISNYVXBKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrF2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30621520 | |
Record name | 4-Bromo-2,6-difluoropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30621520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
903513-58-6 | |
Record name | 4-Bromo-2,6-difluoropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30621520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 4-bromo-2,6-difluoropyridine a useful starting material for synthesizing complex molecules?
A1: this compound possesses a unique arrangement of reactive sites that allow for a high degree of control during chemical synthesis []. The two fluorine atoms can be selectively substituted in a stepwise manner, enabling the introduction of different functional groups at those positions. Meanwhile, the bromine atom serves as a handle for palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings []. This orthogonal reactivity makes this compound an ideal platform for building complex molecules with precise control over the substitution pattern on the pyridine ring.
Q2: What specific applications benefit from using derivatives of this compound?
A2: The research highlights the potential of this compound derivatives in developing new materials with tailored properties []. Specifically, the study focuses on synthesizing nonsymmetrical bisazolyl 2,4,6-trisubstituted pyridines. These compounds hold promise as building blocks for complexation and metalloorganic structures. By carefully choosing the substituents on the pyrazole, indazole, and pyridine rings, researchers can fine-tune the chelating and photophysical properties of the resulting materials []. This control over material properties is crucial for various applications, including catalysis, sensing, and optoelectronics.
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